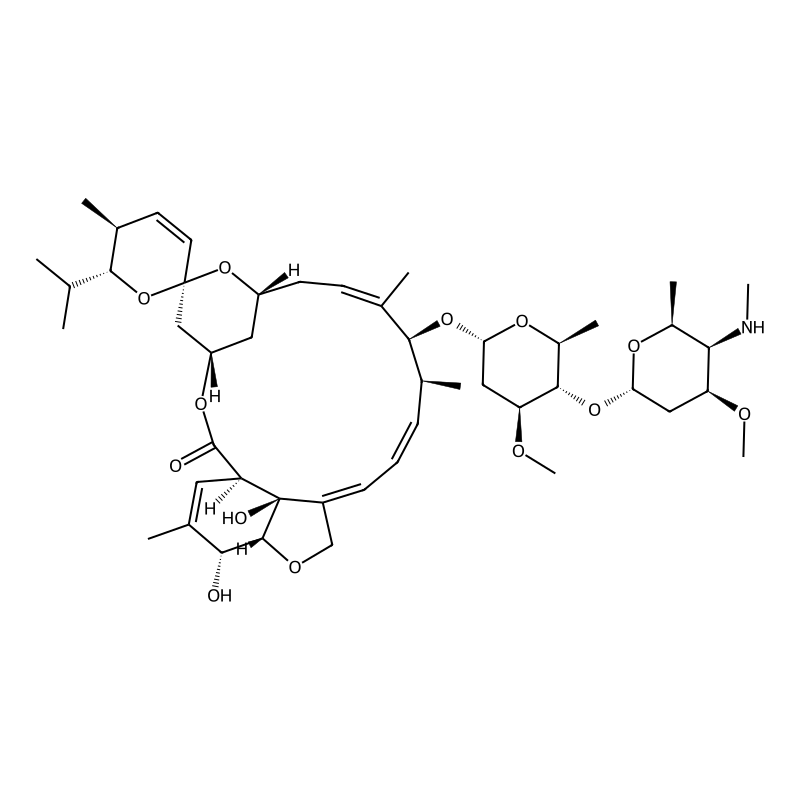

emamectin B1b

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Emamectin B1b is a compound derived from abamectin, which is produced through the fermentation of the soil actinomycete Streptomyces avermitilis. It is specifically known as the 4″-deoxy-4″-methylamino derivative of abamectin and is typically encountered as its benzoate salt, emamectin benzoate, a white or faintly yellow powder. This compound is primarily utilized as an insecticide due to its ability to activate chloride channels, making it effective against various pests, including nematodes and arthropods .

- Protection of hydroxyl groups.

- Oxidation at the 4′ position.

- Reduction and deprotection to yield emamectin benzoate.

These reactions are typically conducted under controlled conditions to optimize yield and purity .

Emamectin B1b exhibits significant biological activity as an insecticide by acting as a chloride channel activator. It binds to gamma-aminobutyric acid receptors and glutamate-gated chloride channels in insects, disrupting normal nerve signal transmission. This leads to increased permeability of nerve cells to chloride ions, resulting in hyperpolarization and paralysis of the target pests . Studies have shown that emamectin can effectively reduce pest populations, such as engraver beetles and wood borers, in forestry applications.

The synthesis methods for emamectin B1b have evolved to enhance efficiency and yield. A notable method involves:

- Using abamectin B1 as the starting material.

- Sequentially performing hydroxyl protection at specific positions.

- Conducting oxidation reactions followed by amination and reduction steps.

- Deprotecting the final product to obtain emamectin benzoate.

This method has been optimized for industrial production, achieving high yields (over 78%) and reduced reaction times compared to previous techniques .

Emamectin B1b is widely utilized in agriculture as an insecticide, particularly for controlling pests in crops such as vegetables and fruit trees. Its effectiveness against specific pests like the emerald ash borer has led to its approval by regulatory bodies such as the Environmental Protection Agency in the United States . Additionally, it has applications in aquaculture for managing fish lice in farmed fish species.

Research into the interactions of emamectin B1b with other compounds has revealed insights into its metabolic pathways and potential environmental impacts. For instance, studies indicate that emamectin undergoes N-demethylation and hydroxylation processes in livestock metabolism, leading to various metabolites that may affect its efficacy and safety profile . The compound's low volatility and stability under environmental conditions suggest limited risk of leaching or degradation in soil and water systems.

Emamectin B1b shares similarities with other compounds within the avermectin family, particularly ivermectin and milbemectin. Below is a comparison highlighting their unique features:

| Compound Name | Structure Differences | Primary Use | Unique Features |

|---|---|---|---|

| Emamectin B1b | Hydroxyl group at 4″ position | Insecticide | Effective against specific wood-boring pests |

| Ivermectin | Contains a different side chain | Antiparasitic (human use) | Widely used for treating parasitic infections |

| Milbemectin | Similar macrocyclic structure | Insecticide | Used primarily in agricultural settings |

Emamectin B1b stands out due to its specific efficacy against certain forestry pests while also being utilized in aquaculture, distinguishing it from its counterparts .

The synthesis of emamectin B1b from abamectin B1b precursors follows well-established chemical and biotechnological pathways that have been extensively studied and optimized for industrial application [1] [2] [3] [4]. The primary synthetic route involves a series of four sequential transformations that convert the natural product abamectin B1b into the target compound emamectin B1b.

The initial approach to emamectin B1b synthesis begins with abamectin B1b as the starting material, which is obtained from fermentation of Streptomyces avermitilis as a minor component comprising less than twenty percent of the total avermectin B1 mixture [3] [5]. The fundamental transformation pathway consists of hydroxyl group protection, regioselective oxidation, reductive amination, and deprotection sequences [2] [6].

The protection-deprotection synthetic methodology represents the traditional chemical approach for emamectin B1b production [4]. In this route, the 5-position hydroxyl group of abamectin B1b is selectively protected using allyl chloroformate in the presence of tetramethylethylenediamine as a deacidifying agent [2] [6]. The reaction is conducted in methylene chloride at temperatures of negative twenty degrees Celsius to ensure regioselectivity and minimize side reactions.

Following hydroxyl protection, the 4-double prime position hydroxyl group undergoes oxidation to form the corresponding ketone intermediate [2] [6]. This oxidation step employs phenylphosphorodichloridate in isopropyl acetate solution, with dimethyl sulfoxide and triethylamine as co-reagents. The reaction temperature is maintained at negative fifteen degrees Celsius to control the oxidation selectivity and prevent unwanted side products.

The ketone intermediate subsequently undergoes reductive amination to introduce the methylamino group at the 4-double prime position [2] [6] [7]. This step typically utilizes methylamine as the nitrogen source and sodium borohydride or similar reducing agents to accomplish the reductive amination transformation. The reaction conditions are carefully controlled to ensure stereoselective formation of the desired 4-double prime-R configuration.

Finally, the protecting groups are removed under mild acidic or basic conditions to yield emamectin B1b [2] [6]. This deprotection step must be conducted with precise control to avoid degradation of the sensitive macrolactone structure while ensuring complete removal of the allyl protecting groups.

An alternative biocatalytic approach has emerged as a promising methodology for emamectin B1b synthesis [4] [8]. This route employs cytochrome P450 monooxygenases from Streptomyces species to accomplish the regioselective oxidation of the 4-double prime hydroxyl group without the need for protecting group chemistry. Seventeen different biocatalytically active Streptomyces strains have been identified that can perform this transformation, with enzymes designated as Ema1 through Ema17 [4].

The biocatalytic methodology offers significant advantages in terms of regioselectivity and environmental compatibility [4] [8]. The cytochrome P450 enzymes catalyze the hydroxylation of the 4-double prime secondary alcohol, followed by spontaneous dehydration to form the corresponding ketone. This process requires ferredoxin and ferredoxin-NADP-reductase as electron transfer components, along with NADPH as the electron source.

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems for emamectin B1b production has focused primarily on enhancing the efficiency and selectivity of the key oxidation step, which represents the most challenging transformation in the synthetic sequence [4] [8]. Two distinct catalytic approaches have been developed: chemical oxidation systems and biocatalytic enzyme systems.

Chemical oxidation systems traditionally employ organophosphorus reagents for the selective oxidation of the 4-double prime hydroxyl group [2] [6]. Phenylphosphorodichloridate has emerged as the preferred oxidizing agent due to its ability to achieve regioselective oxidation while maintaining compatibility with the sensitive avermectin scaffold. The reaction conditions have been optimized through systematic studies of temperature, solvent systems, and co-reagent concentrations.

Temperature optimization studies have demonstrated that maintaining reaction temperatures between negative fifteen and negative twenty degrees Celsius provides optimal selectivity and yield [2] [6]. Higher temperatures lead to increased formation of undesired oxidation products, particularly at the 5-position hydroxyl group, which competes with the desired 4-double prime oxidation. Lower temperatures result in incomplete conversion and extended reaction times that are impractical for industrial application.

Solvent system optimization has identified isopropyl acetate as the preferred reaction medium for chemical oxidation [2] [6]. This solvent provides excellent solubility for both the substrate and oxidizing reagent while maintaining chemical inertness toward the reaction components. The addition of dimethyl sulfoxide as a co-solvent enhances the oxidation efficiency by facilitating electron transfer processes.

Biocatalytic systems offer superior regioselectivity compared to chemical methods but require careful optimization of enzyme expression and reaction conditions [4] [8]. The cytochrome P450 monooxygenases responsible for emamectin B1b synthesis have been extensively characterized in terms of their kinetic parameters and cofactor requirements.

The kinetic characterization of purified Ema enzymes has revealed significant variations in catalytic efficiency among different enzyme variants [4]. Ema1 demonstrates the highest specific activity with a turnover number of 0.048 per second and a maximum velocity of 0.060 micromoles per minute per milligram of enzyme protein. The Michaelis constant values for these enzymes range from 1.1 to 6.9 micromolar, indicating high substrate affinity.

Cofactor optimization studies have identified the critical role of electron transfer components in biocatalytic efficiency [4] [8]. The optimal system requires ferredoxin from spinach at concentrations of 3.5 micromolar and ferredoxin-NADP-reductase at 40 milliunits per milliliter. NADPH serves as the ultimate electron donor at concentrations of 0.2 millimolar.

pH optimization for biocatalytic systems has established that phosphate buffer at pH 7.0 provides optimal enzyme stability and activity [4]. Higher pH values lead to enzyme denaturation, while lower pH values result in reduced catalytic efficiency due to protonation of critical amino acid residues.

Temperature optimization for biocatalytic reactions has shown that thirty degrees Celsius represents the optimal balance between reaction rate and enzyme stability [4]. Higher temperatures increase the initial reaction rate but lead to rapid enzyme deactivation, while lower temperatures provide enhanced enzyme stability at the cost of reduced catalytic turnover.

The development of whole-cell biocatalytic systems has provided an alternative approach that eliminates the need for enzyme purification and cofactor addition [4]. Resting cells of Streptomyces tubercidicus strain I-1529 have demonstrated the ability to convert abamectin to 4-double prime-oxo-avermectin with conversion rates of sixteen percent in ninety-six hours at substrate concentrations of 0.75 grams per liter.

Industrial-Scale Production Challenges and Yield Improvements

The transition from laboratory-scale synthesis to industrial production of emamectin B1b presents numerous technical and economic challenges that have required innovative solutions and process optimization strategies [9] [10] [11]. The primary obstacles include substrate solubility limitations, reaction selectivity control, downstream processing complexity, and cost-effectiveness considerations.

Substrate solubility represents one of the most significant challenges in industrial emamectin B1b production [4]. Abamectin B1b exhibits extremely poor water solubility, necessitating the development of biocompatible solvent systems for large-scale processing. The optimized solvent system employs dimethyl sulfoxide and Tween 40 as co-solvents, enabling substrate concentrations up to four grams per liter in aqueous reaction media.

The implementation of this solvent system at industrial scale requires careful consideration of solvent recovery and environmental impact [4]. Dimethyl sulfoxide recovery through distillation and recycling has been incorporated into the process design to minimize raw material costs and environmental discharge. The use of Tween 40 as a surfactant facilitates substrate dispersion while maintaining biocompatibility with microbial catalysts.

Reaction selectivity control at industrial scale demands robust process monitoring and control systems to maintain optimal reaction conditions [11]. The sensitivity of the avermectin structure to degradation under harsh conditions requires precise temperature and pH control throughout the manufacturing process. Advanced process analytical technology has been implemented to provide real-time monitoring of reaction progress and product quality.

Downstream processing optimization has focused on developing efficient extraction and purification methodologies that can handle large volumes while maintaining product purity [4] [11]. The extraction protocol utilizes methyl tert-butyl ether for initial product recovery, followed by silica gel chromatography for purification. This approach has achieved isolated yields of fourteen percent for 4-double prime-oxo-avermectin intermediate with greater than ninety-five percent purity.

Crystallization optimization studies have demonstrated significant improvements in product yield and purity through controlled nucleation and crystal growth processes [11]. The optimized crystallization protocol employs a mixed solvent system of ethyl acetate and hexane, achieving emamectin benzoate crystal purity of 99.4 percent with yields of 93.1 percent. The crystallization process has been scaled to handle kilogram quantities while maintaining consistent product quality.

Yield improvement strategies have focused on optimizing each step of the synthetic sequence to maximize overall process efficiency [6] [12]. The protection step has been optimized to achieve yields exceeding seventy-eight percent through careful control of stoichiometry and reaction time. The total reaction time for the complete synthetic sequence has been reduced to eight to twelve hours, representing a significant improvement over earlier methodologies.

Cost reduction initiatives have targeted the most expensive components of the manufacturing process, particularly the use of protecting group chemistry and specialized oxidizing reagents [4]. The development of biocatalytic alternatives offers the potential for substantial cost savings by eliminating the need for protection-deprotection chemistry and reducing the number of synthetic steps.

Fermentation optimization for the production of abamectin B1b precursors has employed artificial neural network methodologies to identify optimal culture conditions [12]. The optimization of yeast extract concentration, magnesium sulfate levels, and fermentation temperature has achieved yield improvements of up to 150 percent for avermectin B1b production from Streptomyces avermitilis cultures.

Scale-up feasibility studies have demonstrated the practical application of optimized synthetic methodologies at pilot plant scale [4]. A forty-liter fermentation system successfully produced sufficient biomass for the biotransformation of eighty-eight grams of abamectin, yielding 10.5 grams of purified 4-double prime-oxo-avermectin intermediate. This represents a scalable process that can be further expanded for commercial production.

Quality control optimization has established comprehensive analytical methodologies for monitoring product purity and composition throughout the manufacturing process [13]. High-performance liquid chromatography methods have been developed for the separation and quantification of emamectin B1a and B1b components, with detection limits suitable for industrial quality control applications.

Chromatographic Separation Methods (High Performance Liquid Chromatography, Ultra Performance Liquid Chromatography)

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the cornerstone analytical techniques for the separation and quantification of emamectin B1b. These chromatographic methods provide essential capabilities for distinguishing emamectin B1b from its closely related homolog emamectin B1a and other potential interferents [1] [2].

High Performance Liquid Chromatography Parameters

The standard HPLC method for emamectin B1b utilizes reversed-phase chromatography with specific optimized parameters. The separation is achieved using a stainless steel column with dimensions of 250 × 4.6 mm (internal diameter), packed with C18 stationary phase with 5 μm particle size [1]. The mobile phase consists of a carefully balanced mixture of methanol, acetonitrile, and ammonia solution in the ratio of 25:55:20 (volume/volume/volume) [1].

The chromatographic conditions are precisely controlled with a column temperature maintained at 30°C ± 2°C and a flow rate of 1.2 mL/min [1]. Under these conditions, emamectin B1b exhibits a retention time of approximately 16.0 minutes, which is significantly shorter than the retention time of emamectin B1a at approximately 22.0 minutes [1]. This retention time difference provides excellent baseline separation between the two homologs, enabling accurate quantification of each component.

The detection wavelength is set at 245 nm using ultraviolet detection, which corresponds to the optimal absorption maximum for both emamectin B1a and B1b [1]. The injection volume is typically 5 μL, and the total run time is 35 minutes to ensure complete elution of all components [1].

Ultra Performance Liquid Chromatography Enhancements

Ultra Performance Liquid Chromatography offers significant improvements in analytical performance compared to conventional HPLC. The UPLC method employs a smaller particle size C18 column (50 × 2.1 mm, 1.7 μm) which provides enhanced chromatographic efficiency and reduced analysis time [3]. Under UPLC conditions, emamectin B1b elutes at approximately 3.18 minutes, representing a substantial reduction in analysis time compared to conventional HPLC [3].

The mobile phase for UPLC consists of acetonitrile and 10 mmol/L ammonium acetate in water, utilizing gradient elution to optimize separation efficiency [3]. The gradient program typically starts with 10% acetonitrile, increases linearly to 98% over 2-4 minutes, then returns to initial conditions for system equilibration [3].

Method Validation and Performance Characteristics

The chromatographic methods demonstrate excellent linearity over the concentration range of 0.5-200 μg/L with correlation coefficients greater than 0.99 [3]. The limit of quantitation (LOQ) is established at 0.1 μg/kg, which meets the requirements for residue analysis in agricultural commodities [3].

Recovery studies conducted at various fortification levels (0.1, 10.0, and 50.0 μg/kg) show average recovery rates between 82% and 102% with relative standard deviations ranging from 0.3% to 15.9% [3]. These performance characteristics demonstrate the robustness and reliability of the chromatographic methods for routine analysis.

Mass Spectrometric Profiling and Structural Elucidation

Mass spectrometry provides definitive identification and quantification capabilities for emamectin B1b through molecular weight determination and characteristic fragmentation patterns. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the most sensitive and specific analytical approach for emamectin B1b analysis [3] [4].

Molecular Ion Characterization

Emamectin B1b exhibits a molecular formula of C₄₈H₇₃NO₁₃ with an exact mass of 871.508191 g/mol [5] [6]. Under positive electrospray ionization conditions, the compound forms a protonated molecular ion [M+H]⁺ at m/z 872.6 in routine analysis or m/z 872.51548 under high-resolution conditions [3] [5].

Additional adduct ions are observed including [M+Na]⁺ at m/z 894.49742 and [M+NH₄]⁺ at m/z 889.54202 [5]. The isotope pattern and accurate mass measurements confirm the elemental composition and distinguish emamectin B1b from potential interferents.

Fragmentation Patterns and Product Ion Analysis

Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural information about emamectin B1b. The most abundant product ion occurs at m/z 158.2, which serves as the quantitative ion for multiple reaction monitoring (MRM) analysis [3] [7]. This fragment ion corresponds to the sugar moiety portion of the molecule and provides high selectivity for emamectin compounds.

A secondary product ion at m/z 82.7 serves as a qualitative confirmation ion [3]. The fragmentation pathway involves the loss of the disaccharide unit and subsequent breakdown of the aglycone portion, producing characteristic fragments that enable structural elucidation [3].

The collision energy is optimized to maximize the intensity of the product ions while maintaining specificity. The fragmentation patterns are consistent with the macrocyclic lactone structure and provide diagnostic information for distinguishing emamectin B1b from other avermectin derivatives [4].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides enhanced capabilities for structural elucidation and metabolite identification. The accurate mass measurement enables determination of elemental composition with high confidence, typically within 5 ppm mass accuracy [8]. This level of precision is essential for identifying unknown metabolites and degradation products.

The isotope pattern analysis provides additional confirmation of molecular composition and can distinguish between compounds with similar nominal masses. The high resolution capabilities are particularly valuable for analyzing complex matrices where isobaric interferences may occur [8].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic techniques provide comprehensive structural information about emamectin B1b, enabling detailed characterization of its molecular architecture and functional groups. The combination of nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy creates a complete analytical profile for structural confirmation and purity assessment [9] [1].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most definitive technique for structural elucidation of emamectin B1b. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to provide complete structural characterization [9] [10].

The ¹H NMR spectrum of emamectin B1b reveals characteristic signals for the various proton environments within the molecule. The spectrum displays four doublet aliphatic methyl signals at δ 0.82 (d, J = 6.3 Hz), 1.15 (d, J = 6.9 Hz), 1.25 (d, J = 6.1 Hz), and 1.27 (d, J = 6.4 Hz) [10]. Two olefinic methyl signals appear at δ 1.50 (s) and 1.87 (s), while two methoxy signals are observed at δ 3.42 (s) and 3.43 (s) [10].

The ¹³C NMR spectrum provides information about the carbon framework, revealing 48 carbon resonances including an ester carbonyl carbon at δ 174.07 and a ketal carbon at δ 97.63 [10]. The spectrum shows five sp² methines, three sp² quaternary carbons, four secondary methyls, two vinylic methyls, one primary methyl, nine methylenes, seventeen aliphatic methines (fourteen oxygenated), one oxygenated quaternary carbon, and two methoxy groups [10].

Two-dimensional NMR techniques including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide connectivity information and enable complete structural assignment [10]. These experiments confirm the presence of the characteristic sugar units and their attachment to the aglycone portion of the molecule.

Infrared Spectroscopy Characterization

Fourier Transform Infrared (FTIR) spectroscopy provides characteristic absorption bands that enable identification of functional groups within emamectin B1b. The infrared spectrum is recorded using potassium bromide (KBr) pellet technique over the wavenumber range of 4000-400 cm⁻¹ [1] [11].

The FTIR spectrum exhibits characteristic absorption bands for the various functional groups present in the molecule. The carbonyl stretching vibration of the lactone ring appears in the region around 1730-1750 cm⁻¹, while the hydroxyl stretching vibrations of the sugar units produce broad absorption bands in the 3200-3600 cm⁻¹ region [11].

The C-H stretching vibrations of the alkyl chains appear in the 2800-3000 cm⁻¹ region, while the C-O stretching vibrations of the ether linkages are observed in the 1000-1300 cm⁻¹ region [12]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature that can be used for identification purposes.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric systems within emamectin B1b. The compound exhibits absorption in the ultraviolet region with a detection wavelength optimized at 245 nm for analytical applications [1] [13].

The UV-Vis spectrum shows characteristic absorption bands corresponding to the conjugated double bond system present in the macrocyclic structure. The absorption maximum at 245 nm corresponds to π→π* transitions in the conjugated system, providing the basis for UV detection in chromatographic analysis [1].

The extinction coefficient and absorption characteristics are utilized for quantitative analysis and concentration determination. The UV-Vis properties are also important for understanding the photodegradation behavior and stability of emamectin B1b under various conditions [13].

XLogP3

UNII

Other CAS

Wikipedia

Emamectin B1B